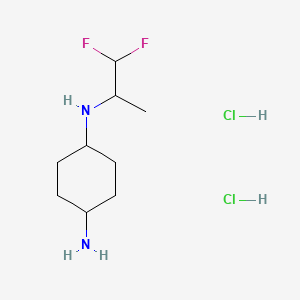
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride: is a synthetic organic compound that features a cyclohexane ring substituted with a difluoropropyl group and two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride typically involves multiple steps, including:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoropropyl group: This step may involve the use of difluorinated reagents under specific conditions to ensure the correct substitution pattern.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to other functional groups, such as alkanes or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: The free base form of the compound.
N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: A similar compound without the trans configuration.
Cyclohexanediamine derivatives: Other compounds with similar cyclohexane and amine structures.
Uniqueness
The uniqueness of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride lies in its specific substitution pattern and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H20Cl2F2N2 |
|---|---|
Molekulargewicht |
265.17 g/mol |
IUPAC-Name |
4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-6(9(10)11)13-8-4-2-7(12)3-5-8;;/h6-9,13H,2-5,12H2,1H3;2*1H |
InChI-Schlüssel |
SJUUCNJZQGAVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)F)NC1CCC(CC1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
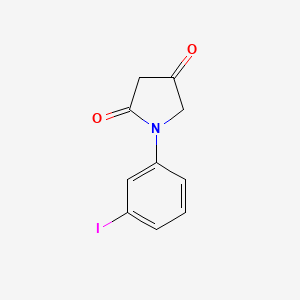

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
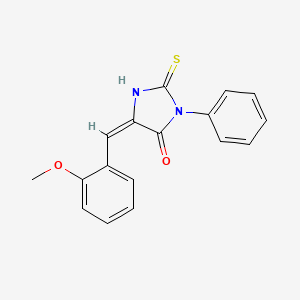

![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
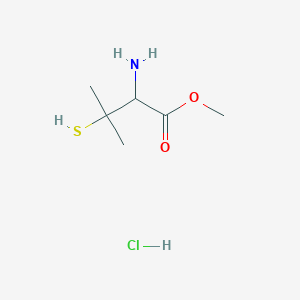
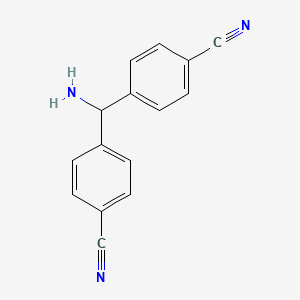
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

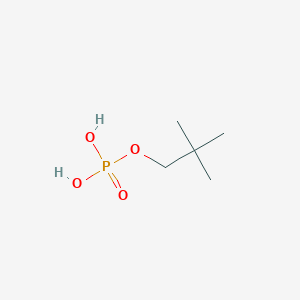
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
